1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole ring is then dimethylated at the 2 and 3 positions using methyl iodide and a strong base such as sodium hydride.
Attachment of the Dimethylmethanamine Group: The final step involves the reaction of the dimethylated indole with formaldehyde and dimethylamine under reductive amination conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethyl-1H-indol-6-yl)butanal: Another indole derivative with similar structural features.
2,3-dimethylindole: A simpler indole compound with dimethyl groups at the 2 and 3 positions.
Uniqueness
1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5054-95-5 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(2,3-dimethyl-1H-indol-6-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H18N2/c1-9-10(2)14-13-7-11(8-15(3)4)5-6-12(9)13/h5-7,14H,8H2,1-4H3 |
InChI Key |
ZAVCXJQXRMPWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)CN(C)C)C |
Origin of Product |
United States |
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